(S,R,S)-Me-AHPC-amide-C3-alkyne

PROTAC Linkerology CDK7 Degradation Structure-Activity Relationship

(S,R,S)-Me-AHPC-amide-C3-alkyne is an E3 ligase ligand-linker conjugate belonging to the class of peptidomimetic hydroxyproline-based von Hippel-Lindau (VHL) ligands derived from the VH032 scaffold. It comprises a VHL-recruiting (S,R,S)-Me-AHPC warhead tethered via an amide bond to a short, linear C3-alkyl chain terminated with a terminal alkyne functional group.

Molecular Formula C29H38N4O4S
Molecular Weight 538.7 g/mol
Cat. No. B15541694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Me-AHPC-amide-C3-alkyne
Molecular FormulaC29H38N4O4S
Molecular Weight538.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H38N4O4S/c1-7-8-9-10-24(35)32-26(29(4,5)6)28(37)33-16-22(34)15-23(33)27(36)31-18(2)20-11-13-21(14-12-20)25-19(3)30-17-38-25/h1,11-14,17-18,22-23,26,34H,8-10,15-16H2,2-6H3,(H,31,36)(H,32,35)/t18-,22+,23-,26+/m0/s1
InChIKeyURZVGAVFSSBTLB-WKCDTRDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S,R,S)-Me-AHPC-amide-C3-alkyne: VHL-Recruiting PROTAC Building Block with Alkyne Handle


(S,R,S)-Me-AHPC-amide-C3-alkyne is an E3 ligase ligand-linker conjugate belonging to the class of peptidomimetic hydroxyproline-based von Hippel-Lindau (VHL) ligands derived from the VH032 scaffold [1]. It comprises a VHL-recruiting (S,R,S)-Me-AHPC warhead tethered via an amide bond to a short, linear C3-alkyl chain terminated with a terminal alkyne functional group . This compound serves as a pre-functionalized building block for the rapid assembly of proteolysis-targeting chimeras (PROTACs) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and has been specifically utilized in the synthesis of JWZ-5-13, a potent CDK7 degrader with demonstrated in vivo bioavailability [2].

Why (S,R,S)-Me-AHPC-amide-C3-alkyne Linker Length and Terminal Alkyne Are Not Interchangeable


In PROTAC development, subtle variations in linker length and composition critically alter ternary complex formation and degradation efficiency, precluding simple substitution between structurally similar building blocks [1]. (S,R,S)-Me-AHPC-amide-C3-alkyne presents a precise C3-alkyl spacer and a terminal alkyne that dictate the spatial orientation of the VHL E3 ligase relative to the target protein, a geometry that cannot be reproduced by shorter (e.g., C2) or longer (e.g., PEG4) linkers [2]. The alkyne handle further imposes a specific bioorthogonal conjugation strategy (CuAAC) that is orthogonal to amine- or carboxyl-reactive crosslinking, making it indispensable for modular PROTAC library syntheses designed around azide-functionalized target ligands .

Quantitative Differentiation of (S,R,S)-Me-AHPC-amide-C3-alkyne: Linker Geometry and Functional Group Impact


Linker Length Precision: C3 Alkyl Spacer Enables Bioactive Degrader Conformation

The C3 alkyl spacer in (S,R,S)-Me-AHPC-amide-C3-alkyne, when incorporated into the CDK7 degrader JWZ-5-13, enables effective ternary complex formation and degradation. This contrasts with the inactive negative control (S)-JWZ-5-13, which, despite differing only in stereochemistry, fails to induce degradation, demonstrating that even subtle alterations in linker geometry (here, stereochemistry) can abolish activity . While direct head-to-head DC50 data comparing this specific alkyne building block to a C2 or PEG4 analog is not publicly available, the observed degradation efficacy of the resulting JWZ-5-13 PROTAC underscores the functional suitability of the C3 spacer geometry [1].

PROTAC Linkerology CDK7 Degradation Structure-Activity Relationship

Functional Group Orthogonality: Terminal Alkyne Enables CuAAC Click Chemistry for Modular PROTAC Assembly

The terminal alkyne moiety on (S,R,S)-Me-AHPC-amide-C3-alkyne serves as a specific handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction orthogonal to amine- or carboxyl-reactive chemistries. This is in direct contrast to VHL ligand-linker conjugates featuring primary amines (e.g., (S,R,S)-AHPC-PEG1-NH2) or carboxylic acids (e.g., VH 032 amide-alkylC3-acid), which require different conjugation strategies and are not compatible with azide-functionalized target ligands . The ability to use CuAAC facilitates the parallel synthesis of PROTAC libraries with high efficiency, as noted in vendor technical documentation for similar alkyne-functionalized VHL building blocks .

Click Chemistry Bioorthogonal Conjugation PROTAC Library Synthesis

Molecular Weight and LogP Differentiation: C3 Alkyl Linker Offers Distinct Physicochemical Profile from PEGylated Analogs

The C3 alkyl spacer in (S,R,S)-Me-AHPC-amide-C3-alkyne (MW = 538.70 g/mol) yields a more lipophilic character compared to analogous VHL ligand-linker conjugates containing polyethylene glycol (PEG) chains, such as (S,R,S)-AHPC-PEG2-Alkyne (MW = 672.83 g/mol) or (S,R,S)-AHPC-PEG6-Alkyne (MW = 949.12 g/mol) . This difference in lipophilicity, inferred from the reduced number of polar oxygen atoms in the linker, can influence membrane permeability and solubility of the final PROTAC, with recent systematic studies confirming that linker composition (alkyl vs. PEG) significantly alters the molecular properties and degradation potency of VHL-based PROTACs [1].

Physicochemical Properties Lipophilicity PROTAC Optimization

Proven Utility in Bioavailable PROTAC: Building Block of JWZ-5-13

(S,R,S)-Me-AHPC-amide-C3-alkyne is the specific E3 ligase ligand-linker conjugate used to synthesize JWZ-5-13, a potent CDK7 PROTAC degrader . In preclinical studies, JWZ-5-13 displayed bioavailability in a mouse pharmacokinetic study, demonstrating that the complete PROTAC construct, incorporating this building block, possesses favorable drug-like properties and can be utilized for in vivo target validation [1]. While this evidence is indirect, it provides a strong proof-of-concept that PROTACs built from this specific conjugate can achieve systemic exposure, a crucial benchmark that is not established for many other commercially available VHL ligand-linker conjugates.

In Vivo Bioavailability CDK7 Degrader Pharmacokinetics

Key Research Applications for (S,R,S)-Me-AHPC-amide-C3-alkyne


Synthesis of CDK7-Degrading PROTACs for Cancer Target Validation

Utilize (S,R,S)-Me-AHPC-amide-C3-alkyne as the VHL-recruiting module in the synthesis of JWZ-5-13 and related analogs to investigate the therapeutic potential of CDK7 degradation in cancer models. The demonstrated in vivo bioavailability of JWZ-5-13 supports its use in mouse efficacy studies [1].

Parallel Synthesis of PROTAC Libraries via CuAAC Click Chemistry

Employ the terminal alkyne handle for rapid, modular assembly of diverse PROTAC libraries by coupling the compound with a panel of azide-functionalized target protein ligands. This approach is ideal for high-throughput screening of linker geometries and target protein combinations .

Investigating Linker Length-Dependent Ternary Complex Formation

Incorporate (S,R,S)-Me-AHPC-amide-C3-alkyne into systematic structure-activity relationship (SAR) studies that examine the impact of linker length and composition (alkyl vs. PEG) on ternary complex stability and degradation efficiency. The compound serves as a defined, short alkyl linker reference point [2].

Development of PROTACs with Tailored Lipophilicity for Blood-Brain Barrier Penetration

Given the lower molecular weight and reduced polar surface area of its C3 alkyl linker compared to PEGylated analogs, this building block can be strategically chosen during the design of CNS-penetrant PROTACs where increased lipophilicity is required to enhance passive diffusion across the blood-brain barrier .

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